molecular formula C15H18ClNO3 B194655 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one CAS No. 85175-59-3

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

Cat. No.: B194655
CAS No.: 85175-59-3
M. Wt: 295.76 g/mol
InChI Key: ODEZTTCXWTUAJT-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one is a chemical compound that belongs to the benzazepine class This compound is characterized by its unique structure, which includes a benzazepine core substituted with a 3-chloropropyl group and two methoxy groups at the 7 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a benzazepine derivative with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzazepine core can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol are employed.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in neurological pathways, thereby influencing neurotransmitter levels and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one: shares structural similarities with other benzazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group enhances its reactivity in nucleophilic substitution reactions, while the methoxy groups contribute to its stability and solubility. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZTTCXWTUAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517924
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85175-59-3
Record name 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85175-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 3-(3-chloropropyl)-1,3-dihydro-7,8-dimethoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

First 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) is suspended in dimethylsulfoxide (900 ml) and mixed with potassium tert.butoxide (80.8 g, 0.72 mol) with stirring. After 10 minutes the solution obtained is added dropwise to 1-bromo-3-chloropropane (77 ml, 0.72 mol) in dimethylsulfoxide (300 ml), while cooling with ice water. After an hour the mixture is poured onto ice water. After a short time the greasy precipitate begins to crystallize. The precipitate is suction filtered, dissolved in acetone, precipitated again water water, suction filtered and dried.
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Here, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) is suspended in dimethylsulfoxide (900 ml) and mixed with potassium tert.butoxide (80.8 g, 0.72 mol) with stirring. After 10 minutes, the solution obtained is added dropwise, while cooling with ice water, to 1-bromo-3-chloropropane (77 ml, 0.72 mol) in dimethylsulfoxide (300 ml). After 1 hour the mixture is poured into ice water. After a short time the greasy precipitate begins to crystalize. The precipitate is suction filtered, dissolved in acetone, precipitated with water once again, suction filtered and dried.
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This compound was prepared analogous to Example 111(a) by reacting 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 1-bromo-3-chloro-propane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

First, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (131.5 g, 0.6 mol) is suspended in dimethylsulphoxide (900 ml) and potassium tert. butoxide (80.8 g, 0.72 mol) is added with stirring. After 10 minutes the resulting solution is added dropwise, while cooling with ice water, to 1-bromo-3-chloropropane (77 ml, 0.72 mol) in dimethylsulphoxide (300 ml).
Quantity
131.5 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
77 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

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